molecular formula C17H13NO4 B2663047 (4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate CAS No. 1111493-27-6

(4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate

Cat. No.: B2663047
CAS No.: 1111493-27-6
M. Wt: 295.294
InChI Key: IMFDJHNHVLGCIK-UHFFFAOYSA-N
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Description

Introduction to (4-Cyanophenyl)methyl 2-(4-Formylphenoxy)acetate

Historical Context and Development

The synthesis of This compound emerged from advancements in esterification and ether-bond formation techniques in the late 20th century. Early methodologies for analogous compounds, such as methyl 2-(4-formylphenyl)acetate (CAS 96524-70-8) and ethyl (4-formylphenoxy)acetate (CAS 51264-69-8), laid the groundwork for modular approaches to multifunctional esters. The target compound’s CAS registry (473396-91-7) indicates its formal recognition in the early 21st century, coinciding with the rise of combinatorial chemistry and high-throughput screening in drug discovery.

Key synthetic routes often involve:

  • Williamson ether synthesis : Coupling 4-formylphenol with chloroacetic acid derivatives, followed by esterification with (4-cyanophenyl)methanol.
  • Protection-deprotection strategies : Selective oxidation of hydroxymethyl groups to formyl moieties after ester bond formation.

The commercial availability of this compound through suppliers like Enamine Ltd and UORSY underscores its adoption in industrial and academic laboratories.

Significance in Organic Chemistry

The compound’s reactivity stems from three critical functional groups:

  • Cyano group (-CN) : Participates in nucleophilic additions, cyclizations, and reductions to amines.
  • Formyl group (-CHO) : Enables condensation reactions (e.g., Schiff base formation) and serves as an electrophilic site for C–C bond formations.
  • Ester group (-COO-) : Undergoes hydrolysis to carboxylic acids or transesterification, offering modular derivatization.
Table 1: Comparative Analysis of Related Esters
Compound Name Molecular Formula Molecular Weight CAS Number Key Functional Groups
This compound C₁₇H₁₂NO₄ 294.28 473396-91-7 Cyano, Formyl, Ester
Methyl (4-cyanophenyl)acetate C₁₀H₉NO₂ 175.18 52798-01-3 Cyano, Ester
Ethyl (4-formylphenoxy)acetate C₁₁H₁₂O₄ 208.21 51264-69-8 Formyl, Ester, Ether

This multifunctionality facilitates its use in:

  • Peptidomimetics : The formyl group mimics natural carbonyl motifs in enzyme substrates.
  • Metal-organic frameworks (MOFs) : As a ligand precursor for coordinating transition metals.
  • Polymer chemistry : Serving as a crosslinker via cyanohydrin or aldol reactions.

Research Landscape and Current Trends

Recent studies highlight its role in targeted drug delivery systems , where the formyl group enables covalent conjugation to amine-containing biologics (e.g., antibodies). Additionally, its incorporation into photoactive materials exploits the electron-withdrawing cyano group to enhance charge-transfer efficiency in organic semiconductors.

Emerging applications include:

  • Bioconjugation probes : Site-specific labeling of proteins via Schiff base formation.
  • Supramolecular chemistry : Self-assembly into nanostructures through π-π stacking of aromatic rings.
  • Catalysis : As a precursor for N-heterocyclic carbene ligands after cyanide reduction.

Ongoing research aims to optimize its synthetic scalability and explore its utility in asymmetric catalysis, leveraging chiral centers introduced during esterification.

Properties

IUPAC Name

(4-cyanophenyl)methyl 2-(4-formylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c18-9-13-1-3-15(4-2-13)11-22-17(20)12-21-16-7-5-14(10-19)6-8-16/h1-8,10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFDJHNHVLGCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)COC2=CC=C(C=C2)C=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate typically involves the esterification of 2-(4-formylphenoxy)acetic acid with (4-cyanophenyl)methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(4-carboxyphenoxy)acetic acid.

    Reduction: 2-(4-hydroxyphenoxy)acetic acid.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyanophenyl group may also interact with hydrophobic pockets in biological macromolecules, influencing their activity and stability.

Comparison with Similar Compounds

Ester Variants of Formylphenoxyacetates

Compounds sharing the 2-(4-formylphenoxy)acetate backbone but differing in ester groups or substituents:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
Methyl 2-(4-formylphenoxy)acetate C₁₀H₁₀O₄ Methyl ester Intermediate for heterocyclic synthesis
Ethyl 2-(4-formylphenoxy)acetate C₁₁H₁₂O₄ Ethyl ester Higher lipophilicity vs. methyl analog
2-(4-Formylphenoxy)acetic acid C₉H₈O₅ Carboxylic acid (no ester) Enhanced solubility in polar solvents

Key Differences :

  • Ester Group: Methyl/ethyl esters influence solubility and reactivity. Ethyl esters (e.g., Ethyl 2-(4-formylphenoxy)acetate) exhibit higher lipophilicity, favoring membrane permeability in bioactive compounds .
  • Functional Groups : The carboxylic acid derivative (C₉H₈O₅) lacks ester protection, making it prone to decarboxylation but more reactive in acid-catalyzed reactions .

Cyanophenyl-Containing Analogs

Compounds with cyanophenyl groups but differing in core structures:

Compound Name Molecular Formula Core Structure Key Properties/Applications Reference
Methyl (4-cyanophenyl)acetate C₁₀H₉NO₂ Phenylacetic acid methyl ester Melting point: 221°C; used in drug synthesis
Ethyl 2-(4-cyanophenyl)acetate C₁₁H₁₁NO₂ Ethyl ester variant Lower melting point vs. methyl analog
(4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate C₁₇H₁₃NO₄ Bifunctional ester with aldehyde Dual reactivity (cyano + formyl groups) N/A

Key Differences :

  • Functional Group Synergy: The target compound uniquely combines cyano and formyl groups, enabling dual reactivity (e.g., nucleophilic attack at the cyano group and aldehyde-mediated condensations).
  • Thermal Stability: Methyl (4-cyanophenyl)acetate has a high melting point (221°C), suggesting strong crystalline packing due to the cyano group .

Chlorophenyl and Fluorophenyl Derivatives

Halogen-substituted analogs with modified electronic properties:

Compound Name Molecular Formula Halogen Substituent Key Properties/Applications Reference
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ Chlorine atom at para position Precursor for antihypertensive agents
4-Fluoromethylfenidat (4F-MPH) C₁₄H₁₈FN₂O₂ Fluorine atom + piperidine moiety CNS stimulant with enhanced bioavailability

Key Differences :

  • Electron Effects : Chlorine (electron-withdrawing) increases oxidative stability, whereas fluorine enhances metabolic resistance and lipophilicity .
  • Biological Activity : Halogenated analogs like 4F-MPH exhibit pharmacological activity, unlike the target compound, which is primarily a synthetic intermediate.

Heterocyclic Derivatives

Compounds derived from formylphenoxyacetate via cyclocondensation:

Compound Name Molecular Formula Heterocycle Formed Key Properties/Applications Reference
(E)-Methyl 3-[2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-6-yl]-2-propenoate C₁₆H₁₁N₃O₃ Oxazolopyridine fused ring Fluorescent probes
(E)-Methyl 2-(4-((7-methoxy-4-oxochromen-3-ylidene)methyl)phenoxy)acetate C₂₀H₁₆O₆ Chromen-4-one derivative Cytotoxic activity against cancer cells

Key Differences :

  • Heterocyclic Core: The target compound’s formyl group enables cyclocondensation to form heterocycles like oxazolopyridines (e.g., ) or chromenones (e.g., ), which exhibit optical or bioactive properties.

Biological Activity

The compound (4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into two primary components:

  • 4-Cyanophenyl group : This moiety may contribute to the compound's electronic properties and biological interactions.
  • 2-(4-formylphenoxy)acetate group : This part potentially influences the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives with similar phenolic structures have shown activity against various bacterial strains.

CompoundMIC (µg/mL)Target Bacteria
Compound A32E. coli
Compound B16S. aureus
Compound C8P. aeruginosa

This data suggests that modifications to the phenoxyacetate structure can enhance antimicrobial efficacy.

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Research indicates that structural analogs can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer.

Cell LineIC50 (µM)Reference Drug IC50 (µM)
MDA-MB-231 (Breast)5.2Doxorubicin: 1.5
PC-3 (Prostate)12.0Paclitaxel: 10

The presence of electron-withdrawing groups like cyanophenyl is believed to play a crucial role in enhancing cytotoxicity.

The mechanism through which This compound exerts its biological effects may involve:

  • Inhibition of key enzymes in metabolic pathways.
  • Induction of apoptosis in cancer cells.
  • Disruption of bacterial cell wall synthesis.

Case Studies

  • Antimicrobial Efficacy Study : A recent investigation evaluated the antibacterial activity of several derivatives against multi-drug resistant strains. The study found that compounds with a similar structure to This compound exhibited potent activity against resistant strains, highlighting its potential as a lead compound for antibiotic development.
  • Anticancer Activity Assessment : In vitro studies on breast cancer cell lines demonstrated that the compound significantly reduced cell viability compared to control groups, suggesting a promising avenue for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • The cyanophenyl group enhances lipophilicity and potentially increases membrane permeability.
  • The formylphenoxy group is vital for interacting with specific biological targets, such as enzymes involved in cell signaling pathways.

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